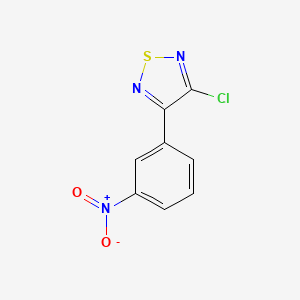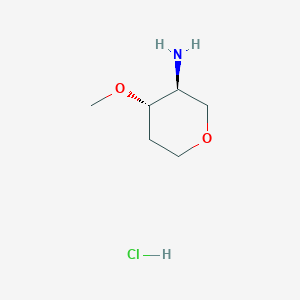
Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 4-(3-ciclopropil-1H-1,2,4-triazol-5-il)benzoato de metilo es un compuesto químico que pertenece a la clase de derivados de triazol. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo ciclopropilo unido al anillo de triazol y una porción de éster benzoato.
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La síntesis del 4-(3-ciclopropil-1H-1,2,4-triazol-5-il)benzoato de metilo generalmente implica la ciclación de precursores apropiados en condiciones controladas. Un método común implica la reacción del ácido 4-(3-ciclopropil-1H-1,2,4-triazol-5-il)benzoico con metanol en presencia de un catalizador como el ácido sulfúrico para formar el éster. La reacción generalmente se lleva a cabo bajo condiciones de reflujo para asegurar una conversión completa.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del proceso. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto deseado con alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones: El 4-(3-ciclopropil-1H-1,2,4-triazol-5-il)benzoato de metilo puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los ácidos carboxílicos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol u otras formas reducidas.
Sustitución: El anillo de triazol puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas o ácidas para lograr la sustitución.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se puede utilizar en el desarrollo de nuevos materiales.
Biología: Se sabe que la porción de triazol del compuesto tiene actividad biológica, lo que lo convierte en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Los derivados de triazol han mostrado potencial como agentes antifúngicos, antibacterianos y anticancerígenos. Este compuesto se puede explorar para aplicaciones terapéuticas similares.
Industria: Se puede utilizar en la producción de agroquímicos, productos farmacéuticos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 4-(3-ciclopropil-1H-1,2,4-triazol-5-il)benzoato de metilo no se comprende completamente, pero se cree que implica interacciones con objetivos moleculares específicos. El anillo de triazol puede interactuar con enzimas o receptores, inhibiendo potencialmente su actividad o modulando su función. El grupo ciclopropilo puede mejorar la afinidad de unión y la selectividad del compuesto para sus objetivos.
Compuestos similares:
1-bencil-1H-1,2,3-triazol-4-carboxilato de metilo: Otro derivado de triazol con características estructurales similares.
Ácido 2-(3-ciclopropil-1-metil-1H-1,2,4-triazol-5-il)acético: Un compuesto relacionado con un grupo funcional diferente.
Singularidad: El 4-(3-ciclopropil-1H-1,2,4-triazol-5-il)benzoato de metilo es único debido a la presencia tanto del grupo ciclopropilo como de la porción de éster benzoato. Estas características estructurales pueden conferir propiedades biológicas y químicas distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo.
Comparación Con Compuestos Similares
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate: Another triazole derivative with similar structural features.
2-(3-cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: A related compound with a different functional group.
Uniqueness: Methyl 4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)benzoate is unique due to the presence of both the cyclopropyl group and the benzoate ester moiety. These structural features may confer distinct biological and chemical properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
methyl 4-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-18-13(17)10-6-4-9(5-7-10)12-14-11(15-16-12)8-2-3-8/h4-8H,2-3H2,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMKTGCDENQQQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NNC(=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxamide](/img/structure/B11782871.png)




![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B11782899.png)






